molecular formula C26H19ClN2O3 B12025549 1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate CAS No. 769142-36-1

1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate

Cat. No.: B12025549
CAS No.: 769142-36-1
M. Wt: 442.9 g/mol
InChI Key: NNVQUJCEGFQRAT-LQKURTRISA-N
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Description

1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-naphthyl 4-methylbenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
  • 4-BR-2-(2-(((3-Chlorobenzoyl)amino)ac)carbohydrazonoyl)phenyl 4-methylbenzoate

Uniqueness

1-(2-(3-Chlorobenzoyl)carbohydrazonoyl)-2-naphthyl 4-methylbenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

769142-36-1

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

[1-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzoate

InChI

InChI=1S/C26H19ClN2O3/c1-17-9-11-19(12-10-17)26(31)32-24-14-13-18-5-2-3-8-22(18)23(24)16-28-29-25(30)20-6-4-7-21(27)15-20/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

NNVQUJCEGFQRAT-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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